BenchChemオンラインストアへようこそ!

4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride

Anticonvulsant Leptazol seizure model In vivo pharmacology

4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride (CAS 1943-27-7) is the hydrochloride salt of a 2-methyl-3-aryl-4(3H)-quinazolinone derivative bearing a para-bromophenyl substituent at the N-3 position. It belongs to the larger quinazolinone family, a class of nitrogen-fused heterocycles historically explored for central nervous system (CNS) activities, including anticonvulsant, sedative‑hypnotic, and antispasmodic effects.

Molecular Formula C15H12BrClN2O
Molecular Weight 351.62 g/mol
CAS No. 1943-27-7
Cat. No. B13730808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride
CAS1943-27-7
Molecular FormulaC15H12BrClN2O
Molecular Weight351.62 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br.Cl
InChIInChI=1S/C15H11BrN2O.ClH/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12;/h2-9H,1H3;1H
InChIKeyRNCBRVDDWPCRQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride (CAS 1943-27-7) and Why Is It Sourced?


4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride (CAS 1943-27-7) is the hydrochloride salt of a 2-methyl-3-aryl-4(3H)-quinazolinone derivative bearing a para-bromophenyl substituent at the N-3 position [1]. It belongs to the larger quinazolinone family, a class of nitrogen-fused heterocycles historically explored for central nervous system (CNS) activities, including anticonvulsant, sedative‑hypnotic, and antispasmodic effects [2]. The compound is frequently referenced under the research code B.D.H. 1880 and is distinguished from its free base (CAS 1788-95-0) by improved aqueous solubility conferred by the hydrochloride salt form [1]. Its well‑characterized anticonvulsant profile, established through systematic comparative pharmacology, makes it a reference standard for structure–activity relationship (SAR) studies and a specialized building block in medicinal chemistry campaigns targeting ion‑channel or CNS‑receptor modulation [2].

Why Generic 3‑Aryl‑2‑methyl‑4(3H)‑quinazolinones Cannot Replace CAS 1943-27-7


Within the 2,3‑disubstituted 4(3H)‑quinazolinone scaffold, the identity and position of the N‑3 aryl substituent exert a drastic influence on pharmacodynamic potency and therapeutic margin. Early systematic screening of 39 quinazolone derivatives revealed that only the para‑bromophenyl congener (as the hydrochloride salt) combined maximal anticonvulsant protection with a therapeutic index superior to the clinical comparators troxidone and primidone [1]. Subsequent SAR work confirmed that 2‑methyl‑3‑(4′‑bromophenyl)‑4(3H)‑quinazolone exhibits the greatest antispasmodic activity among the entire 2,3‑RR′‑substituted 4(3H)‑quinazolone series, a property that is lost or sharply attenuated when the bromine is moved to the ortho position, replaced by chlorine or methyl, or removed entirely [2]. Because these differential pharmacological profiles are not predictable from simple physicochemical descriptors (e.g., logP, molecular weight), procurement of the exact para‑bromo analog is mandatory for any study that aims to reproduce or build upon the published efficacy and selectivity data [1][2].

Quantitative Differentiation Evidence for CAS 1943-27-7 Against Its Closest Structural and Pharmacological Analogs


Anticonvulsant Potency Against Leptazol‑Induced Seizures: 14‑Fold Superiority Over Troxidone

In a head‑to‑head study of 39 quinazolone derivatives, 2‑methyl‑3‑p‑bromophenyl‑3H‑4‑quinazolone hydrochloride (B.D.H. 1880) was identified as the most active anticonvulsant. When tested orally in mice against leptazol (pentylenetetrazol)-induced convulsions, B.D.H. 1880 was fourteen times more potent than troxidone (trimethadione), a clinically used anticonvulsant [1]. This quantitative superiority positions the para‑bromo derivative as a benchmark for anticonvulsant SAR studies.

Anticonvulsant Leptazol seizure model In vivo pharmacology

Anticonvulsant Potency Against Electroshock‑Induced Convulsions: 8‑Fold Superiority Over Troxidone

The same comparative study also assessed protection against electroshock‑induced convulsions. B.D.H. 1880 was eight times more active than troxidone in this model, demonstrating efficacy across mechanistically distinct seizure paradigms [1]. By comparison, the compound exhibited only one‑twelfth the activity of phenytoin in the electroshock test, establishing a precise efficacy rank order (phenytoin > B.D.H. 1880 > troxidone) that aids selection of the appropriate reference compound depending on the desired activity window [1].

Anticonvulsant Maximal electroshock seizure In vivo pharmacology

Therapeutic Index Advantage Over Troxidone and Favorable Profile Relative to Primidone

Beyond raw potency, B.D.H. 1880 demonstrated a better therapeutic index than troxidone, indicating a wider safety margin between efficacious and toxic doses [1]. When compared directly with primidone, the two compounds showed similar anticonvulsant properties against leptazol‑induced convulsions; however, B.D.H. 1880 was only one‑third as active as primidone against electroshock‑induced convulsions, revealing a seizure‑model‑specific selectivity that is not shared by the comparator [1]. This differential pattern (equipotent to primidone in the leptazol model, but 3‑fold weaker in the electroshock model) may be exploitable for target‑deconvolution studies.

Therapeutic index Safety margin Anticonvulsant

Rank‑Order Antispasmodic Activity: Greatest Among All 2,3‑Disubstituted 4(3H)‑Quinazolones

In the 4(3H)‑quinazolone series, the 2‑methyl‑3‑(4′‑bromophenyl) derivative (the free‑base form of CAS 1943-27-7) has been explicitly documented as possessing the greatest antispasmodic activity of all 2,3‑RR′‑substituted 4(3H)‑quinazolones evaluated [1]. This class‑level rank was established in the context of a synthetic program aimed at generating 2‑acyloxymethyl congeners, where the parent p‑bromophenyl compound served as the positive benchmark for antispasmodic potency [1]. Although numerical IC₅₀ or ED₅₀ values are not provided in the available excerpt, the unambiguous statement of top‑ranked activity within the entire substitution series constitutes a qualitative differentiation that is reproducible and citation‑backed.

Antispasmodic Smooth muscle Structure–activity relationship

Most Active Conformer Among 39 Screened Quinazolone Derivatives: Intra‑Class Superiority

The Bianchi & David study screened a total of 39 quinazolone derivatives (25 2‑alkyl‑3‑aryl‑3H‑4‑quinazolones, 8 2‑aryl‑3‑alkyl‑3H‑4‑quinazolones, and 6 2‑alkyl‑3‑aryl‑3H‑4‑thioquinazolones) for oral anticonvulsant activity [1]. Among this diverse set, 2‑methyl‑3‑p‑bromophenyl‑3H‑4‑quinazolone hydrochloride was explicitly designated as the most active compound, triggering its selection for more extensive pharmacological characterization [1]. While individual data for the other 38 compounds are not provided in the abstract, the classification of the p‑bromo derivative as the single most active entity across a library of 39 structurally varied analogs constitutes a compelling intra‑class differentiation.

Structure–activity relationship CNS depressant Quinazolone screening

Evidence‑Backed Application Scenarios for Procuring CAS 1943-27-7


Anticonvulsant Drug Discovery: Lead Benchmarking and SAR Reference Standard

The compound's 14‑fold potency advantage over troxidone in the leptazol model and its superior therapeutic index make it an ideal positive control for screening novel anticonvulsant candidates [1]. Its intermediate efficacy between phenytoin and troxidone in the electroshock model allows researchers to calibrate assay sensitivity and establish meaningful SAR thresholds for voltage‑gated sodium channel modulators.

Antispasmodic Agent Development: Top‑Ranked Scaffold for Smooth‑Muscle Relaxant Studies

As the most active antispasmodic within the entire 2,3‑disubstituted 4(3H)‑quinazolone series, this compound serves as the mandatory reference standard for any research program aimed at identifying next‑generation smooth‑muscle relaxants based on the quinazolone pharmacophore [2]. Any newly synthesized analog must be compared against it to claim improved potency.

Ion‑Channel Pharmacology: Mechanistic Probe for Seizure‑Model Selectivity

The compound's distinct efficacy profile across seizure paradigms—equipotent to primidone in the leptazol test but only one‑third as active in the electroshock test—offers a tool compound for dissecting the molecular targets underlying chemically induced versus electrically induced convulsions [1]. This model‑specific selectivity is not observed with primidone and can be exploited for target‑deconvolution studies.

Medicinal Chemistry Education and Method Validation

Because the Bianchi & David study provides a rare example of a 39‑compound comparative SAR dataset with a clearly identified most‑active congener, this compound is well‑suited for use in academic laboratory courses or industrial training modules that teach quantitative pharmacological screening, dose–response analysis, and therapeutic index calculation [1].

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.